Cas no 943902-10-1 (3-Phenyl-6-quinoxalinamine)

3-Phenyl-6-quinoxalinamine Chemical and Physical Properties
Names and Identifiers
-
- 3-phenyl-6-quinoxalinamine
- 3-phenylquinoxalin-6-amine
- PAQ
- 3-Phenylquinoxaline-6-amine
- BDBM50534393
- J3.536.252E
- 3-Phenyl-6-quinoxalinamine
-
- Inchi: 1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2
- InChI Key: BTTJRYBJJULOGN-UHFFFAOYSA-N
- SMILES: N1C(=CN=C2C=CC(=CC=12)N)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 250
- XLogP3: 2.2
- Topological Polar Surface Area: 51.8
3-Phenyl-6-quinoxalinamine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
3-Phenyl-6-quinoxalinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | TMB90210-25 mg |
3-Phenylquinoxalin-6-amine |
943902-10-1 | 25mg |
$907.50 | 2023-01-02 | ||
DC Chemicals | DC20234-250 mg |
PAQ |
943902-10-1 | >98% | 250mg |
$600.0 | 2022-02-28 | |
DC Chemicals | DC20234-1 g |
PAQ |
943902-10-1 | >98% | 1g |
$1300.0 | 2022-02-28 | |
Biosynth | TMB90210-5 mg |
3-Phenylquinoxalin-6-amine |
943902-10-1 | 5mg |
$302.50 | 2023-01-02 | ||
1PlusChem | 1P01LJPA-10mg |
3-phenyl-6-quinoxalinamine |
943902-10-1 | ≥95% | 10mg |
$405.00 | 2024-04-19 | |
DC Chemicals | DC20234-100 mg |
PAQ |
943902-10-1 | >98% | 100mg |
$350.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73354-25mg |
PAQ |
943902-10-1 | 98% | 25mg |
¥7796.00 | 2022-04-26 | |
DC Chemicals | DC20234-100mg |
PAQ |
943902-10-1 | >98% | 100mg |
$350.0 | 2023-09-15 | |
DC Chemicals | DC20234-250mg |
PAQ |
943902-10-1 | >98% | 250mg |
$600.0 | 2023-09-15 | |
DC Chemicals | DC20234-1g |
PAQ |
943902-10-1 | >98% | 1g |
$1300.0 | 2023-09-15 |
3-Phenyl-6-quinoxalinamine Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 3-Phenyl-6-quinoxalinamine
Introduction to 3-Phenyl-6-quinoxalinamine (CAS No. 943902-10-1)
3-Phenyl-6-quinoxalinamine, identified by the Chemical Abstracts Service Number (CAS No.) 943902-10-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in academic and industrial settings.
The molecular framework of 3-Phenyl-6-quinoxalinamine consists of a quinoxaline core substituted with a phenyl group at the 3-position and an amine group at the 6-position. This structural configuration imparts distinct chemical properties that make it a versatile scaffold for drug discovery. The quinoxaline moiety is known for its presence in various bioactive molecules, while the phenyl ring enhances lipophilicity and metabolic stability, critical factors in pharmacokinetic profiles.
In recent years, there has been a surge in research focusing on quinoxaline derivatives due to their demonstrated efficacy in modulating various biological pathways. Specifically, 3-Phenyl-6-quinoxalinamine has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer progression. Preliminary studies suggest that this compound may interfere with signaling cascades such as MAPK and PI3K/Akt, which are pivotal in tumor growth and metastasis.
One of the most compelling aspects of 3-Phenyl-6-quinoxalinamine is its synthetic accessibility. Researchers have developed efficient methodologies for its preparation, leveraging multi-step organic transformations that highlight the compound's adaptability as a building block. The synthesis typically involves condensation reactions between phenyl-substituted aldehydes or ketones with diamines, followed by cyclization to form the quinoxaline ring system. This accessibility has facilitated rapid screening in high-throughput assays to identify lead compounds for further optimization.
The pharmacological profile of 3-Phenyl-6-quinoxalinamine has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed its high binding affinity for certain protein targets, suggesting potential therapeutic applications. For instance, its interaction with ATP-binding sites in kinases has been computationally predicted, warranting experimental confirmation through enzyme inhibition assays.
Emerging research also highlights the compound's potential in addressing neurological disorders. Quinoxaline derivatives have shown promise in modulating neurotransmitter receptors, particularly those involved in cognitive function and neuroprotection. 3-Phenyl-6-quinoxalinamine, with its amine functionality, may serve as a precursor for developing novel agents targeting conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier remains an area of active investigation.
From a medicinal chemistry perspective, the amine group at the 6-position of 3-Phenyl-6-quinoxalinamine offers opportunities for derivatization to enhance pharmacological properties. Functionalization strategies include alkylation, acylation, or coupling with other heterocycles to improve solubility, bioavailability, and target specificity. Such modifications are essential for translating preclinical findings into viable clinical candidates.
The regulatory landscape for compounds like 3-Phenyl-6-quinoxalinamine is another critical consideration. While not classified as a controlled substance or hazardous material under current international regulations, compliance with Good Manufacturing Practices (GMP) ensures quality control during synthesis and purification. Manufacturers must adhere to stringent guidelines to guarantee consistency and safety for research applications.
The future directions of research on 3-Phenyl-6-quinoxalinamine are multifaceted. Advances in synthetic methodologies will continue to streamline its production, enabling larger-scale studies. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will be instrumental in unraveling its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory discoveries into clinical trials.
In conclusion,3-Phenyl-6-quinoxalinamine (CAS No. 943902-10-1) represents a promising candidate in pharmaceutical research due to its unique structure and biological relevance. Its investigation spans multiple therapeutic areas, from oncology to neurology, underscoring its versatility as a chemical scaffold. As research progresses, this compound is poised to contribute significantly to the development of novel treatments addressing complex diseases.
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